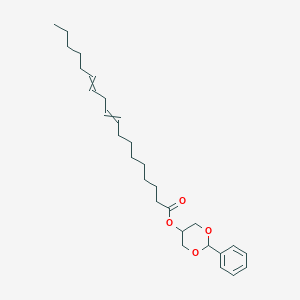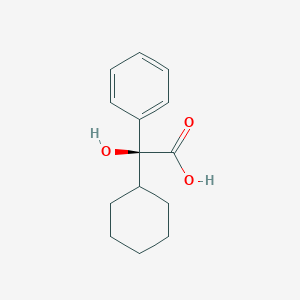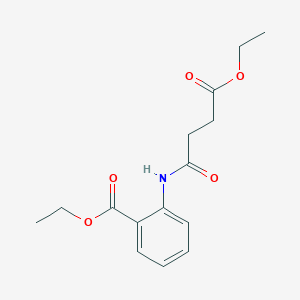
N-Desmethyl Sildenafil
Vue d'ensemble
Description
Le N-Desméthyl Sildénafil est le principal métabolite du Sildénafil, un inhibiteur de la phosphodiestérase de type 5 bien connu, utilisé principalement pour le traitement de la dysfonction érectile et de l'hypertension artérielle pulmonaire . Ce composé est formé lorsque le Sildénafil subit des processus métaboliques dans le foie, ce qui entraîne l'élimination d'un groupe méthyle de l'atome d'azote .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-Desméthyl Sildénafil implique généralement la déméthylation du Sildénafil. Cela peut être réalisé par diverses réactions chimiques, notamment l'utilisation d'agents de déméthylation tels que le tribromure de bore ou d'autres réactifs appropriés dans des conditions contrôlées . Les conditions de réaction nécessitent souvent des températures et des solvants spécifiques pour assurer l'élimination sélective du groupe méthyle sans affecter les autres parties de la molécule.
Méthodes de production industrielle
Dans les milieux industriels, la production de N-Desméthyl Sildénafil peut impliquer des procédés de déméthylation à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Le processus peut inclure des étapes telles que la purification par chromatographie et la cristallisation pour obtenir le composé souhaité sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions
Le N-Desméthyl Sildénafil peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation de dérivés oxydés du N-Desméthyl Sildénafil.
Réduction : Les réactions de réduction peuvent convertir le N-Desméthyl Sildénafil en ses formes réduites.
Substitution : Cela implique le remplacement de groupes fonctionnels spécifiques dans la molécule.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou carboxylés, tandis que la réduction peut produire des formes entièrement réduites du composé .
Applications de la recherche scientifique
Le N-Desméthyl Sildénafil a plusieurs applications de recherche scientifique, notamment :
Mécanisme d'action
Le N-Desméthyl Sildénafil exerce ses effets en inhibant la phosphodiestérase de type 5, une enzyme responsable de la dégradation du monophosphate de guanosine cyclique. Cette inhibition entraîne une augmentation des niveaux de monophosphate de guanosine cyclique, ce qui entraîne une relaxation des muscles lisses et une vasodilatation . Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation oxyde nitrique-monophosphate de guanosine cyclique, qui joue un rôle crucial dans la régulation du tonus vasculaire et du flux sanguin .
Applications De Recherche Scientifique
N-Desmethyl Sildenafil has several scientific research applications, including:
Mécanisme D'action
N-Desmethyl Sildenafil exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate. This inhibition leads to increased levels of cyclic guanosine monophosphate, resulting in smooth muscle relaxation and vasodilation . The molecular targets and pathways involved include the nitric oxide-cyclic guanosine monophosphate signaling pathway, which plays a crucial role in regulating vascular tone and blood flow .
Comparaison Avec Des Composés Similaires
Le N-Desméthyl Sildénafil est similaire à d'autres inhibiteurs de la phosphodiestérase de type 5, tels que le Vardénafil et le Tadalafil. Il possède des propriétés uniques qui le distinguent de ces composés :
Sélectivité : Il présente un profil de sélectivité de la phosphodiestérase comparable à celui du Sildénafil.
Liste des composés similaires
- Vardénafil
- Tadalafil
- Avanafil
Ces composés partagent un mécanisme d'action similaire mais diffèrent dans leurs profils pharmacocinétiques, leur puissance et leur sélectivité .
Propriétés
IUPAC Name |
5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(26(3)25-16)21(28)24-20(23-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTKBZXHEOVDRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161160 | |
| Record name | Desmethylsildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139755-82-1 | |
| Record name | Desmethylsildenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethylsildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 139755-82-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESMETHYLSILDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6WO34R9YG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Desmethylsildenafil, the primary metabolite of Sildenafil, acts as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). [, , , ] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Desmethylsildenafil prevents the breakdown of cGMP, leading to its accumulation in smooth muscle cells. This accumulation of cGMP causes vasodilation, particularly in the pulmonary arteries and the corpus cavernosum, contributing to its therapeutic effects in pulmonary hypertension and erectile dysfunction. [, , , ]
A: While the provided abstracts do not specify spectroscopic data, the molecular formula of Desmethylsildenafil is C22H30N6O4S, and its molecular weight is 470.58 g/mol. []
A: Grapefruit juice is known to contain compounds that inhibit CYP3A4, a cytochrome P450 enzyme primarily responsible for Sildenafil metabolism in the intestines. [] Consuming grapefruit juice can potentially increase the bioavailability of Sildenafil and alter the formation of its metabolites, including Desmethylsildenafil, by affecting the first-pass metabolism of the drug. []
A: Studies in rats have demonstrated that liver cirrhosis significantly influences the pharmacokinetics of both Sildenafil and its metabolite, Desmethylsildenafil. [] In rats with liver cirrhosis, a substantial increase in the area under the curve (AUC) of intravenously administered Sildenafil was observed, indicating higher drug exposure. [] This increase in AUC is primarily attributed to a decrease in the hepatic extraction of Sildenafil due to reduced protein expression of hepatic CYP2C11 and CYP3A subfamily enzymes in these rats. []
A: Clinical studies have shown that the co-administration of Bosentan, an endothelin receptor antagonist, significantly affects the plasma concentration of Sildenafil. [, ] Bosentan has been found to increase the clearance of Sildenafil, leading to a significant decrease in its AUC. [] This interaction appears to be dose-dependent, with higher doses of Bosentan causing a more pronounced reduction in Sildenafil exposure. [] The AUC of Desmethylsildenafil is also decreased by Bosentan. []
A: Yes, co-administering Fluconazole, an antifungal medication, significantly impacts Sildenafil pharmacokinetics in infants. [] Fluconazole is a known inhibitor of CYP3A enzymes, which are involved in Sildenafil metabolism. [] Consequently, Fluconazole co-administration leads to a significant increase in Sildenafil and Desmethylsildenafil exposure. []
A: Sildenafil pharmacokinetics in neonates with pulmonary hypertension, particularly those who have undergone extracorporeal membrane oxygenation (ECMO) treatment, are highly variable. [, ] Studies have shown a wide range of exposure levels, indicating significant inter-individual variability in drug clearance. [, ] Factors such as patient weight, postnatal age, and post-ECMO time have not been found to consistently explain this variability. [, ]
A: Research suggests that the current dose regimen of Sildenafil (0.5–2.0 mg/kg four times a day) in neonates results in an exposure level comparable to the recommended adult dose of 20 mg three times a day. [, ] This highlights the need for careful dose titration in neonates based on efficacy and potential adverse effects like hypotension. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















